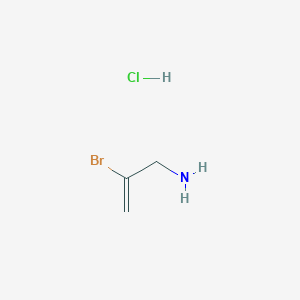

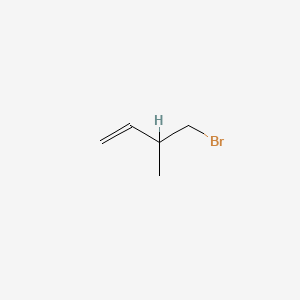

2-bromoprop-2-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromoprop-2-en-1-amine hydrochloride is a useful research chemical . It has a molecular weight of 93.56 and its IUPAC name is (E)-3-bromoprop-2-en-1-amine . The CAS number for this compound is 6943-51-7 .

Molecular Structure Analysis

The molecular formula of 2-bromoprop-2-en-1-amine hydrochloride is C3H7BrClN . The InChI code for this compound is 1S/C3H6BrN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ .Chemical Reactions Analysis

Amines, such as 2-bromoprop-2-en-1-amine hydrochloride, can undergo a variety of reactions. They can react with carbonyl compounds to form imines and enamines . They can also undergo nucleophilic addition reactions with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts .Scientific Research Applications

Fluorescent Probes and Imaging Agents

The amino group in the compound allows for conjugation with fluorescent dyes or imaging agents. Scientists use it to label biomolecules (such as proteins or nucleic acids) for cellular imaging studies. By attaching a fluorophore, they can visualize specific cellular processes or track molecular interactions.

Mechanism of Action

Mode of Action

2-Bromoprop-2-en-1-amine hydrochloride is likely to undergo nucleophilic addition reactions with carbonyl compounds, similar to other amines . Primary amines add to aldehydes and ketones to yield imines, while secondary amines add similarly to yield enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine or enamine .

Biochemical Pathways

Imines and enamines, which can be formed by the reaction of this compound with carbonyl compounds, are common intermediates in various biological pathways .

Result of Action

The formation of imines and enamines could potentially influence various biological processes, given their role as intermediates in numerous biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-Bromoprop-2-en-1-amine hydrochloride can be influenced by various environmental factors. For instance, the rate of imine and enamine formation is known to be dependent on pH, reaching a maximum rate at a weakly acidic pH around 4 to 5 . Other factors such as temperature, solvent, and presence of catalysts may also affect the compound’s action.

properties

IUPAC Name |

2-bromoprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPHEEZRIMBDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoprop-2-en-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)

![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)